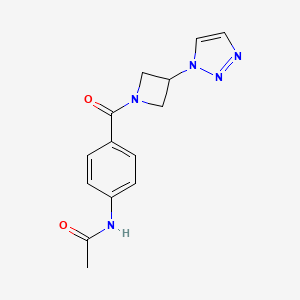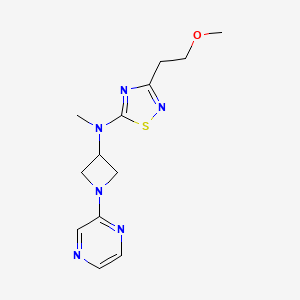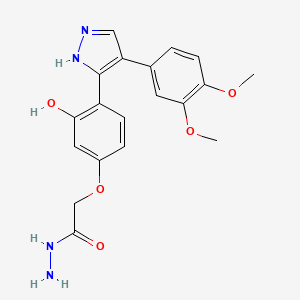
3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar azetidin-2-one derivatives involves the use of semi/thio carbazides and sodium acetate mixed with water and stirred well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final derivatives are prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .Molecular Structure Analysis
The molecular structure of this compound includes an azetidine ring, which is a four-membered cyclic amine, and a thiazolidine-2,4-dione, which is a five-membered ring containing sulfur and two carbonyl groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . This is followed by the reaction with chloroacetylchloride in the presence of triethylamine to form the final azetidin-2-one derivatives .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazolidine-2,4-dione derivatives have been investigated for their antimicrobial potential. Researchers evaluated their effectiveness against selected fungal and bacterial strains. Notably, some analogues demonstrated moderate to promising activity against microbial species, with MIC (minimum inhibitory concentration) values ranging from 7.3 µM to 26.3 µM .
Antioxidant Properties
The synthesized analogues were assessed for their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. Among them, analogue H5 stood out as the most active molecule, with an IC50 value of 14.85 μg/mL .
Anticancer Effects
Researchers explored the anticancer potential of these compounds against DU-145 cancer cell lines. While all screened derivatives exhibited mild anticancer activity, further optimization could enhance their efficacy .
Drug-Likeness Assessment
In silico ADME (absorption, distribution, metabolism, and excretion) studies confirmed that all the thiazolidine-2,4-dione derivatives were drug-like. This finding suggests their potential as candidates for further drug development .
Gram-Negative and Gram-Positive Bacteria
Similar compounds have been evaluated for antimicrobial activity against Gram-negative bacteria (such as E. coli) and Gram-positive bacteria (such as S. aureus). Thiazolidine-2,4-dione derivatives may offer alternative therapeutic options against drug-resistant strains .
Cytotoxic Effects
While not exclusively related to the compound , other thiazolidine derivatives have shown cytotoxic activity. Some analogues exhibited promising effects, emphasizing their potential in cancer research .
Mecanismo De Acción
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have accessible clinical applications in various biological targets .
Mode of Action
Thiazolidine motifs, which this compound contains, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Biochemical Pathways
Thiazolidine derivatives have been known to affect a wide range of biochemical pathways due to their diverse biological properties .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives have been known to exhibit a range of biological responses, making them a highly prized moiety .
Action Environment
The synthesis of thiazolidine derivatives often involves environmentally friendly approaches, which may have an impact on their action and stability .
Propiedades
IUPAC Name |
3-[1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S/c20-13-4-6-15(7-5-13)26-16-3-1-2-12(8-16)18(24)21-9-14(10-21)22-17(23)11-27-19(22)25/h1-8,14H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZDSQSJAKCIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2446754.png)
![3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2446755.png)


![(1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2446760.png)


![4-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2446765.png)


![2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole](/img/structure/B2446774.png)